![molecular formula C10H8BrClO B14651080 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene CAS No. 54185-83-0](/img/structure/B14651080.png)
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene is an organic compound characterized by the presence of a bromine atom and a chlorobutynyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobut-2-yne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Reaction Mechanism: The 4-chlorobut-2-yne undergoes a nucleophilic substitution reaction with 4-bromophenol, resulting in the formation of this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product
Analyse Des Réactions Chimiques
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and oxidizing agents such as potassium permanganate. The reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which are currently under investigation in various research studies .
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds, such as:
1-Bromo-4-butylbenzene: This compound lacks the chlorobutynyl group, making it less reactive in certain chemical reactions.
1-Bromo-4-(1-propynyl)benzene: This compound has a propynyl group instead of a chlorobutynyl group, leading to different reactivity and applications.
1-Bromo-4-chlorobutane: This compound has a simpler structure and different chemical properties compared to this compound
Propriétés
Numéro CAS |
54185-83-0 |
|---|---|
Formule moléculaire |
C10H8BrClO |
Poids moléculaire |
259.52 g/mol |
Nom IUPAC |
1-bromo-4-(4-chlorobut-2-ynoxy)benzene |
InChI |
InChI=1S/C10H8BrClO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,7-8H2 |
Clé InChI |
RVLZCCMVWKFMTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC#CCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

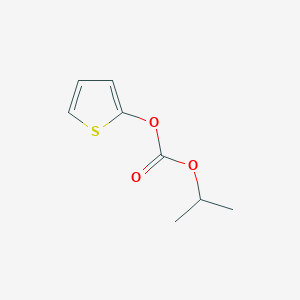
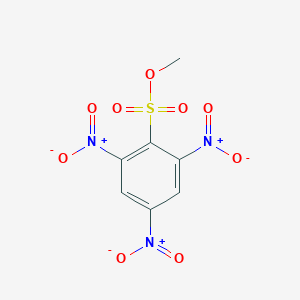
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)

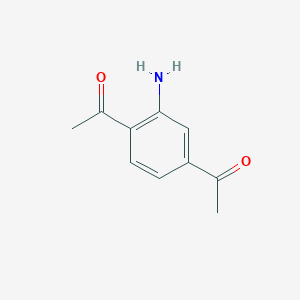

![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
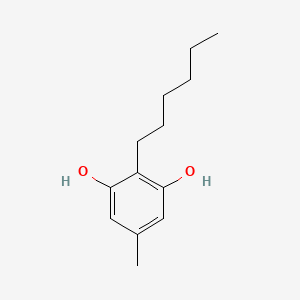
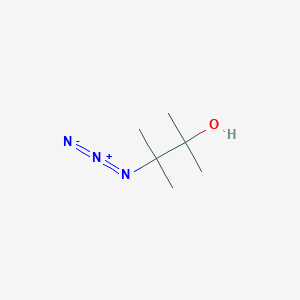
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
